2-Amino-2-deoxy-D-glucitol

Enzyme inhibition Glucosamine-6-phosphate synthase Free energy of binding

For researchers requiring the essential precursor for synthesizing potent glucosamine-6-phosphate synthase (GlmS) inhibitors, 2-Amino-2-deoxy-D-glucitol provides the critical 2-amino scaffold. Generic substitution with D-glucosamine or meglumine compromises binding affinity and synthetic flexibility. - Core scaffold for ADGP, which contributes -4.1 kcal/mol to GlmS binding energy relative to the deamino analog. - Essential for creating antifungal prodrugs with MICs as low as 0.08 mg/mL. - High-purity standard for GAG compositional analysis via HPLC, with detection limits of 0.4 pmol. Ensures reliable supply for advanced enzyme inhibition and glycobiology research.

Molecular Formula C6H15NO5
Molecular Weight 181.19 g/mol
CAS No. 14307-03-0
Cat. No. B084836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-deoxy-D-glucitol
CAS14307-03-0
Synonyms2-amino-2-deoxy-D-glucitol
2-amino-2-deoxyglucitol
glucosaminitol
Molecular FormulaC6H15NO5
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)N)O
InChIInChI=1S/C6H15NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1
InChIKeyFQORWEQXRQVPBZ-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-deoxy-D-glucitol: Structural Identity and Physicochemical Profile


2-Amino-2-deoxy-D-glucitol (CAS 14307-03-0, synonym D-glucosaminitol) is a C6 amino sugar alcohol with the molecular formula C6H15NO5 and a molecular weight of 181.19 g/mol . It is the reduced form of D-glucosamine, wherein the C1 aldehyde group is converted to a primary alcohol, leaving a secondary amine at the C2 position . This compound bridges amino sugar and sugar alcohol chemistry, possessing six hydrogen bond donors and six hydrogen bond acceptors, which confer high aqueous solubility . Commercially, it is typically supplied at ≥95% purity and is classified as stable under recommended storage conditions . Its primary value in research and industrial procurement lies in its role as the direct synthetic precursor to 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP), the most potent carbohydrate-based inhibitor of glucosamine-6-phosphate synthase (GlmS) reported to date [1].

Reduced form of D-glucosamine; C6 amino sugar alcohol with a primary amine at the 2-position
Direct synthetic precursor to ADGP, a reported high-affinity scaffold for GlmS inhibition studies
Primary amine handle enables modular phosphorylation and N-derivatization workflows

Why Generic Substitution with D-Glucosamine, D-Glucitol, or Meglumine Fails


Although 2-amino-2-deoxy-D-glucitol shares the same elemental composition (C6H15NO5) with its positional isomer D-glucamine (1-amino-1-deoxy-D-glucitol, CAS 488-43-7), the position of the amino group fundamentally alters reactivity, enzyme recognition, and downstream derivatization outcomes [1]. The 2-amino group is essential for potent inhibition of GlmS, contributing −4.1 (±0.1) kcal/mol to binding free energy relative to the deamino analog—an energetic contribution that is position-specific and cannot be replicated by a 1-amino substitution [2]. Substituting this compound with D-glucosamine (the aldehyde form) introduces a reactive carbonyl that participates in Maillard reactions and Schiff base formation, altering both stability and biological readout [3]. Similarly, N-methyl-D-glucamine (meglumine, CAS 6284-40-8) bears a secondary N-methyl amine rather than a primary amine, which changes its pKa, hydrogen bonding capacity, and metal chelation behavior—as demonstrated by its 2.1-fold higher boron adsorption capacity when immobilized on chitosan compared to D-glucamine-modified chitosan [4]. Generic replacement without revalidation thus risks both synthetic failure in derivatization workflows and misleading biological results in enzyme inhibition or transport assays.

D-Glucosamine (aldehyde form)
Reactive carbonyl may introduce Maillard products and Schiff base formation, altering stability and biological readouts compared to the reduced amino alcohol.
D-Glucitol (lacks amino group)
Absence of the 2-amino group forfeits the key binding interaction essential for GlmS target engagement; binding free energy contribution cannot be replicated.
N-Methyl-D-glucamine (meglumine)
Secondary N-methyl amine alters pKa and hydrogen bonding capacity; further N-alkylation is blocked, limiting derivatization scope and metal chelation behavior.

Quantitative Differentiation Evidence Against Closest Analogs


2-Amino Group Binding Energy Contribution in GlmS Inhibition

In a direct head-to-head comparison using E. coli glucosamine-6-phosphate synthase (GlmS), the binding affinity of 2-amino-2-deoxy-D-glucitol 6-phosphate (the phosphorylated derivative of the target compound) was measured against 2-deoxy-D-glucitol 6-phosphate (the deamino analog). The 2-amino function contributed −4.1 (±0.1) kcal/mol to the free energy of inhibitor binding. For context, the analogous amino contribution in the product D-glucosamine 6-phosphate versus 2-deoxy-D-glucose 6-phosphate was −3.0 (±0.1) kcal/mol, demonstrating that the amino group contribution is even more pronounced in the inhibitor than in the natural product [1]. This energetic advantage is intrinsic to the 2-amino-2-deoxy-glucitol scaffold and is lost entirely if the amino group is absent or repositioned.

2-NH2 Binding ΔΔG
Direct head-to-head comparison
−4.1 ± 0.1 kcal/mol
Quantifies the essential role of the 2-amino group in GlmS target engagement; this contribution is absent in deamino analogs.
E. coli GlmS competitive inhibition; ΔΔG relative to 2-deoxy-D-glucitol 6-phosphate.
Enzyme inhibition Glucosamine-6-phosphate synthase Free energy of binding Antibacterial target

Competitive Inhibition Mechanism vs. Fructose-6P Substrate

2-Amino-2-deoxyglucitol-6P (the 6-phosphate derivative of 2-amino-2-deoxy-D-glucitol) was tested as a competitive inhibitor of E. coli glucosamine-6P synthase with respect to the substrate fructose-6P. The compound exhibited a Km/Ki ratio of 16, indicating moderate competitive potency [1]. For comparison, the same study reported that glutamate γ-semialdehyde—a competitive inhibitor with respect to glutamine—had a Km/Ki of approximately 1000. While ADGP is not the tightest-binding inhibitor in absolute terms, its competitive mechanism with respect to the sugar substrate (rather than the glutamine site) makes it uniquely suited as a mechanistic probe for the synthase domain and as a scaffold for designing bisubstrate analog inhibitors that simultaneously occupy both substrate binding sites [1].

Sugar-competitive inhibition
Class-level inference
Km/Ki = 16
Supports mechanistic probe design targeting the synthase domain independently of the glutaminase site.
Competitive with respect to fructose-6P; compared to glutamine-competitive inhibitor (Km/Ki ≈1000).
Competitive inhibition GlmS Amidotransferase Bisubstrate analog design

Antifungal Activity Gap Between Parent ADGP and Dimethyl Ester Prodrug

In a systematic study of hydrophobic ADGP derivatives, the parent compound 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP, directly derived from 2-amino-2-deoxy-D-glucitol) exhibited an MIC of 10 mg/mL against Candida albicans, while its dimethyl ester derivative achieved an MIC of 0.3 mg/mL—a 33-fold improvement [1]. Importantly, the study demonstrated that ADGP derivatives function as prodrugs: the esters are internalized by fungal cells via free diffusion and subsequently hydrolyzed back to the active ADGP parent intracellularly, with ester conversion being relatively rapid while N-acyl conversion was very slow [1]. This establishes 2-amino-2-deoxy-D-glucitol as the core pharmacophore from which both enzyme-potent (ADGP) and cell-permeable (ADGP ester) antifungal agents are built.

Antifungal MIC parent vs. prodrug
Direct head-to-head comparison
Parent 10 mg/mL; dimethyl ester 0.3 mg/mL (33-fold improvement)
Parent scaffold enables both high-affinity enzyme inhibition and cell-permeable prodrug design via esterification.
Candida albicans whole-cell assay; esters hydrolyzed intracellularly to active ADGP.
Antifungal activity Chitin biosynthesis Prodrug design Candida albicans

Antifungal Potency Enhancement via N-Alkyl Derivatization

N-Alkyl and N,N-dialkyl derivatives of 2-amino-2-deoxy-D-glucitol-6P (ADGP) were synthesized by functionalizing the 2-amino group of the core scaffold. The most active compounds inhibited growth of human pathogenic fungi with MIC values in the range of 0.08–0.625 mg/mL [1]. This represents a 16- to 125-fold improvement in antifungal potency compared to the parent ADGP (MIC = 10 mg/mL) [2]. Critically, the enhanced antifungal activity was attributed to increased lipophilicity from N-alkylation, which improved passive diffusion across fungal cell membranes—a property directly tunable via the primary amine of 2-amino-2-deoxy-D-glucitol [1]. By contrast, N-methyl-D-glucamine (meglumine) bears a secondary N-methyl amine, which restricts the scope of further N-alkylation and fundamentally alters the lipophilicity stepping achievable through iterative N-substitution.

N-Alkyl antifungal enhancement
Cross-study comparable
MIC range 0.08–0.625 mg/mL (16–125× vs. parent)
Primary amine supports systematic lipophilicity tuning through N-alkylation, a derivatization path unavailable to N-methyl analogs.
Multiple human pathogenic fungi; parent MIC 10 mg/mL from Janiak et al. 2003.
Antifungal agents N-alkylation Lipophilicity Structure-activity relationship

Specificity as a Reducing-Terminal Marker in GAG Analysis

In glycosaminoglycan (GAG) structural analysis, alkaline NaBH4 treatment of proteoglycans releases GAG chains in which the reducing terminal glucosamine residue is specifically converted to glucosaminitol (2-amino-2-deoxy-D-glucitol) [1]. This chemical conversion is stereospecific: only glucosamine-terminating chains yield glucosaminitol, while galactosamine-terminating chains yield galactosaminitol. This differential conversion enables unambiguous identification of the reducing terminal sugar identity by HPLC or amino acid analysis [2]. The distinction is analytically critical—glucosaminitol and galactosaminitol co-elute under many chromatographic conditions, necessitating improved separation methods that achieve baseline resolution. The detection limit for hexosaminitol derivatives via fluorescence detection is 0.4 pmol, compared to 4.6 pmol by UV detection [2]. This application is specific to the 2-amino-2-deoxy-glucitol scaffold and cannot be replicated by D-glucosamine (which retains the reactive aldehyde), D-glucitol (which lacks the amino group), or meglumine (whose N-methyl group alters reduction chemistry).

GAG reducing-terminal marker
Class-level inference
Detection limit 0.4 pmol (fluorescence); specific for glucosamine-terminated chains
Authenticated standard required for unambiguous GAG compositional analysis; generic substitutes yield different retention and response.
HPLC/amino acid analyzer resolution from galactosaminitol required; UV limit 4.6 pmol.
Glycosaminoglycan analysis Reducing terminal identification Proteoglycan biochemistry NaBH4 reduction

Research and Industrial Application Scenarios


ADGP Derivative Synthesis for Antibacterial and Antifungal Discovery

2-Amino-2-deoxy-D-glucitol serves as the essential starting material for synthesizing 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP), the most potent carbohydrate-based inhibitor of GlmS identified to date, with a 2-amino group that contributes −4.1 kcal/mol to binding free energy relative to its deamino analog [1]. Subsequent N-alkylation or esterification of ADGP yields antifungal prodrugs with MIC values as low as 0.08 mg/mL against human pathogenic fungi [2]. The primary amine on the 2-amino-2-deoxy-glucitol scaffold is the critical handle for these derivatizations—a functionality not equivalently accessible from N-methyl-D-glucamine (meglumine), whose secondary amine restricts further N-substitution. Procurement of the unphosphorylated parent compound (CAS 14307-03-0) provides maximum synthetic flexibility, enabling both phosphorylation and N-functionalization in user-defined sequences.

Reference Standard for Glycosaminoglycan Reducing-Terminal Analysis

In proteoglycan structural biology, alkaline NaBH4 reduction specifically converts glucosamine-terminating GAG chains to glucosaminitol (2-amino-2-deoxy-D-glucitol), creating a chemically stable marker of the reducing terminus [3]. This application demands high-purity 2-amino-2-deoxy-D-glucitol as a chromatographic reference standard, since glucosaminitol must be distinguished from galactosaminitol (its C4 epimer) by HPLC or amino acid analysis. With fluorescence detection limits as low as 0.4 pmol [4], the analytical sensitivity is sufficient for microscale GAG characterization. Laboratories performing GAG compositional analysis cannot substitute D-glucosamine (which retains a reactive reducing end and will not co-elute) or meglumine (whose N-methyl group alters chromatographic behavior) for this purpose.

Mechanistic Probe for GlmS Enzymology Studies

The 6-phosphate derivative of 2-amino-2-deoxy-D-glucitol acts as a competitive inhibitor of GlmS with respect to fructose-6P, exhibiting a Km/Ki ratio of 16 [5]. This competitive mechanism at the sugar-binding site is orthogonal to glutamine-competitive inhibitors, allowing researchers to dissect the synthase domain function independently of the glutaminase domain. The intact 2-amino group is mechanistically essential: its −4.1 kcal/mol binding contribution arises from interactions with a negatively charged patch created by Glu488 in the E. coli HPI active center, which specifically stabilizes ligands containing the 2-amino function [1]. This makes 2-amino-2-deoxy-D-glucitol-derived probes uniquely suited for studying the cis-enolamine intermediate pathway in amidotransferase catalysis.

Scaffold for Bisubstrate Analog Inhibitor Design

Because 2-amino-2-deoxyglucitol-6P binds competitively with respect to fructose-6P (sugar site) while glutamate γ-semialdehyde binds competitively with respect to glutamine (nitrogen donor site), the ADGP scaffold can be elaborated with glutamine-mimetic moieties to create bisubstrate analogs that simultaneously occupy both active sites [5]. This strategy requires the 2-amino-2-deoxy-glucitol core as the sugar-site anchor—an anchor that cannot be provided by D-glucitol (lacks the 2-amino group essential for binding), D-glucosamine (aldehyde form alters geometry and introduces off-target reactivity), or 2-amino-2-deoxy-D-mannitol (the C2 epimer, which shows a different Ki of 9.0 ± 1.0 × 10⁻⁶ M against fungal GlcN-6-P synthase [6]). Procurement of the authentic 2-amino-2-deoxy-D-glucitol scaffold ensures the correct stereochemistry for the sugar-site binding interaction.

Application
Selection Property
Validation Focus
ADGP synthesis & derivatization for antibacterial/antifungal discovery
Primary amine reactivity for phosphorylation and N-alkylation
Confirm 2-amino regiochemistry and derivatization efficiency; assess target engagement against GlmS
GAG reducing-terminal analysis
Chromatographic identity as glucosaminitol reference standard
Verify retention time and resolution from galactosaminitol; establish linearity at required detection limits
GlmS enzymology & sugar-site mechanistic probe
Sugar-competitive inhibition mechanism
Evaluate competitive inhibition vs. fructose-6P in GlmS assays; orthogonal to glutamine-site probes
Bisubstrate analog inhibitor design
Stereochemistry and binding at sugar site
Confirm correct C2 amino configuration (D-gluco); ensure scaffold anchors sugar-site occupancy
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